molecular formula C19H23ClN4O2 B5621106 7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B5621106
M. Wt: 374.9 g/mol
InChI Key: GRBZVRJUYQZEOE-XJKSGUPXSA-N
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Description

The compound of interest, due to its complex bicyclic and tricyclic structures, is part of a broader class of chemicals known for their significant biological activities and potential applications in various fields of chemistry and medicine. Although specific studies on this compound are scarce, research on similar pyrido[1,2-a]pyrimidin-4-one derivatives and related structures offers insights into their synthesis, structural analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related tricyclic compounds, including tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, involves systematic steps starting from basic heterocyclic frameworks. For example, derivatives of 7-(phenylsulfonyl)-4-(chloro)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3d]pyrimidine are synthesized using piperidin-4-one Hydrochloride and benzenesulfonyl chloride as starting materials (Mittal, Sarode, & Vidyasagar, 2011). Similar synthetic pathways may be applicable to the compound , involving strategic functionalization and cyclization steps.

Molecular Structure Analysis

Structural characterization of similar compounds is typically achieved through spectral and microanalytical data, confirming the intricate bicyclic and tricyclic frameworks integral to their chemical identity. X-ray crystallography provides definitive structural insights, revealing the precise arrangement of atoms and the stereochemistry of the molecule (Liu, He, & Ding, 2007).

Chemical Reactions and Properties

Pyrido[1,2-a]pyrimidin-4-ones and related structures participate in a variety of chemical reactions, including cycloadditions and rearrangements, leading to diverse derivatives with potential biological activities (Sharma & Mahajan, 1997). These reactions are crucial for functionalizing the core structure to explore its chemical and biological properties.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are determined using various analytical techniques. Single-crystal X-ray diffraction (SCXRD) studies, for example, offer detailed information on the molecular and crystal structure, providing insights into the stability and physical behavior of these compounds (Lahmidi et al., 2021).

Chemical Properties Analysis

The chemical properties of pyrido[1,2-a]pyrimidin-4-ones and similar structures, such as reactivity towards various reagents and stability under different conditions, are pivotal in understanding their potential applications. Studies often explore their reactivity patterns, which are essential for their application in synthesis and potential biological activities (Alanine et al., 2016).

properties

IUPAC Name

7-chloro-2-[[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-2-7-23-16-5-3-13(19(23)26)9-22(12-16)11-15-8-18(25)24-10-14(20)4-6-17(24)21-15/h4,6,8,10,13,16H,2-3,5,7,9,11-12H2,1H3/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBZVRJUYQZEOE-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)CC3=CC(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=CC(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-[[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]pyrido[1,2-a]pyrimidin-4-one

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